

An In-depth Technical Guide to N-Isopropyl 3-nitrobenzenesulfonamide

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Compound of Interest

Compound Name: *N-Isopropyl 3-nitrobenzenesulfonamide*

Cat. No.: *B187331*

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For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **N-Isopropyl 3-nitrobenzenesulfonamide**, a key organic intermediate. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide synthesizes information from analogous structures and established chemical principles to offer valuable insights for researchers. The document covers the molecule's structure, predicted physicochemical properties, a detailed representative synthesis protocol, safety and handling guidelines, and a discussion of its potential applications in medicinal chemistry and drug discovery, grounded in the well-established roles of the sulfonamide and nitroaromatic functional groups.

Introduction: The Strategic Importance of Nitroaromatic Sulfonamides

N-Isopropyl 3-nitrobenzenesulfonamide belongs to the nitroaromatic sulfonamide class of compounds. This family of molecules is of significant interest in synthetic and medicinal chemistry. The sulfonamide functional group is a cornerstone in drug design, present in a wide

array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.[1][2][3] Its ability to act as a stable, non-hydrolyzable mimic of an amide or carboxylate, and its capacity to form crucial hydrogen bonds with biological targets, underpins its prevalence in pharmaceuticals.[4]

The nitroaromatic moiety, on the other hand, is a versatile functional group known for its strong electron-withdrawing properties, which can significantly influence a molecule's reactivity and biological activity.[5][6] In drug discovery, nitroaromatic groups are often employed in prodrug strategies, where they undergo bioreduction in hypoxic environments, such as those found in solid tumors or certain microbial infections, to release an active species.[6][7][8] The combination of these two pharmacologically important groups in **N-Isopropyl 3-nitrobenzenesulfonamide** makes it a valuable building block for the synthesis of novel bioactive compounds.

Molecular Structure and Physicochemical Properties

N-Isopropyl 3-nitrobenzenesulfonamide is comprised of a benzene ring substituted with a nitro group at the meta-position and a sulfonamide group. The nitrogen atom of the sulfonamide is further substituted with an isopropyl group.

Chemical Structure

- Chemical Name: **N-Isopropyl 3-nitrobenzenesulfonamide**
- Synonyms: 3-Nitro-N-(propan-2-yl)benzene-1-sulfonamide[9]
- CAS Number: 28860-10-8[9]
- Molecular Formula: C₉H₁₂N₂O₄S[9]
- Molecular Weight: 244.27 g/mol [9]
- InChI: 1S/C9H12N2O4S/c1-7(2)10-16(14,15)9-5-3-4-8(6-9)11(12)13/h3-7,10H,1-2H3[10]
- SMILES: O=S(C1=CC=CC(=O)=C1)(NC(C)C)=O[10]

Physicochemical Data Summary

Direct experimental data for **N-Isopropyl 3-nitrobenzenesulfonamide** is scarce in the literature. The following table summarizes key physicochemical properties, with predicted values derived from computational models and data from structurally related compounds.

Property	Value/Prediction	Source/Basis
Physical State	Predicted to be a solid at room temperature.	Based on analogous sulfonamides.[11]
Melting Point	Not available. (For comparison, 3-nitrobenzenesulfonamide melts at 166-168 °C).	[11]
Boiling Point	Not available.	
Solubility	Predicted to be sparingly soluble in water, soluble in organic solvents like dichloromethane, ethyl acetate, and acetone.	General solubility of sulfonamides.
pKa	The sulfonamide N-H proton is weakly acidic.	General property of sulfonamides.

Spectroscopic Data (Predicted)

While experimental spectra for **N-Isopropyl 3-nitrobenzenesulfonamide** are not readily available, the expected NMR and IR characteristics can be predicted based on its structure.

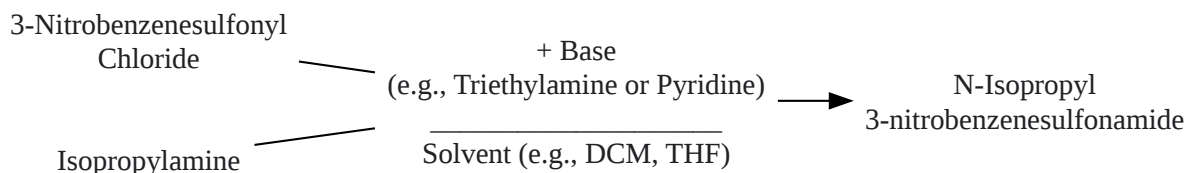
- ¹H NMR:
 - Aromatic Protons: Four protons in the aromatic region (approx. δ 7.5-8.5 ppm) exhibiting complex splitting patterns characteristic of a 1,3-disubstituted benzene ring.
 - Isopropyl Methine Proton: A septet (or multiplet) around δ 3.5-4.0 ppm.
 - Isopropyl Methyl Protons: A doublet around δ 1.1-1.3 ppm, integrating to six protons.

- Sulfonamide N-H Proton: A broad singlet, the chemical shift of which would be dependent on solvent and concentration.
- ^{13}C NMR:
 - Aromatic Carbons: Six signals in the aromatic region (approx. δ 120-150 ppm). The carbon bearing the nitro group would be significantly deshielded.
 - Isopropyl Methine Carbon: A signal around δ 45-50 ppm.
 - Isopropyl Methyl Carbons: A signal around δ 20-25 ppm.
- Infrared (IR) Spectroscopy:
 - N-H Stretch: A peak in the range of 3200-3300 cm^{-1} .
 - Asymmetric and Symmetric SO_2 Stretch: Two strong absorption bands around 1350 cm^{-1} and 1160 cm^{-1} , respectively.
 - Asymmetric and Symmetric NO_2 Stretch: Two strong absorption bands around 1530 cm^{-1} and 1350 cm^{-1} , respectively.
 - C-H Stretches (Aromatic and Aliphatic): Peaks above and below 3000 cm^{-1} , respectively.

Synthesis of N-Isopropyl 3-nitrobenzenesulfonamide

The most direct and common method for the synthesis of N-alkylated sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.^[12] In the case of **N-Isopropyl 3-nitrobenzenesulfonamide**, this involves the reaction of 3-nitrobenzenesulfonyl chloride with isopropylamine.

Reaction Scheme



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Caption: General synthesis scheme for **N-Isopropyl 3-nitrobenzenesulfonamide**.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on general methods for sulfonamide synthesis and should be optimized for specific laboratory conditions.[13][14]

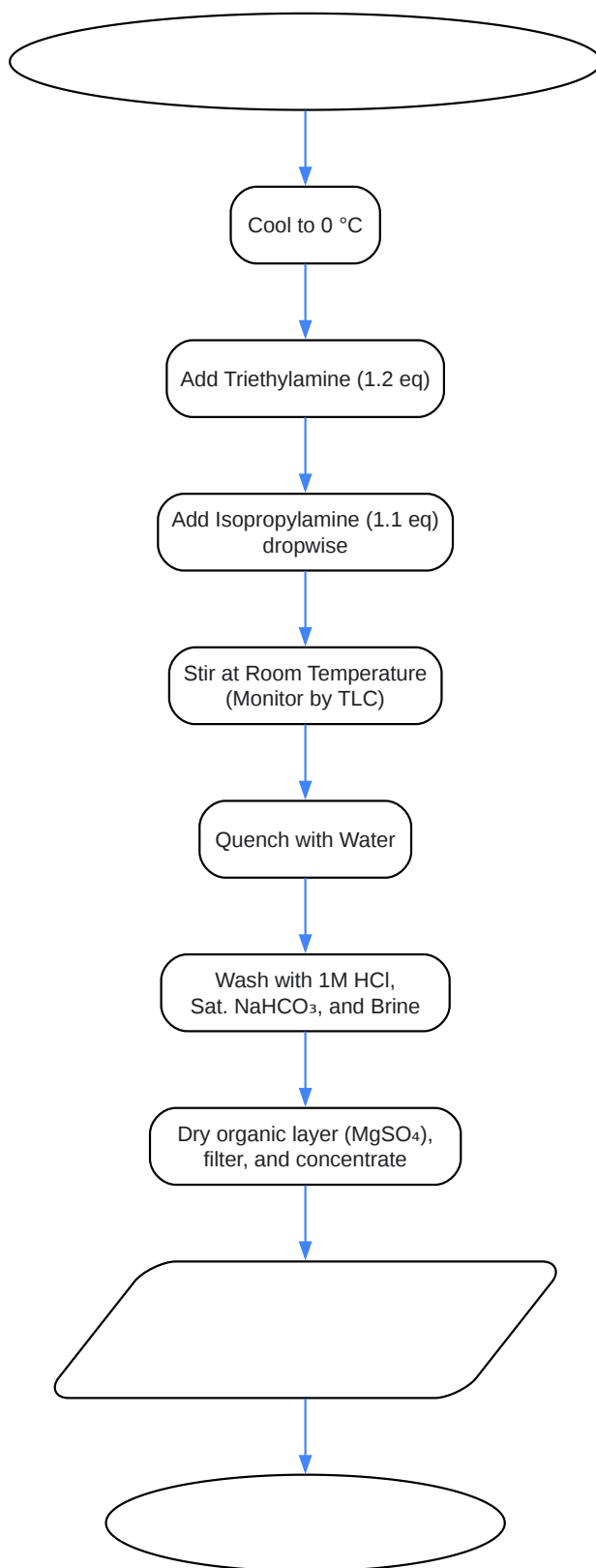
Materials and Reagents:

- 3-Nitrobenzenesulfonyl chloride
- Isopropylamine
- Triethylamine (or another suitable base like pyridine)
- Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for chromatography

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
- **Addition of Amine and Base:** To the cooled solution, add triethylamine (1.1-1.2 eq) followed by the slow, dropwise addition of isopropylamine (1.1 eq).
 - **Causality Insight:** The base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the unreacted amine, which would render it non-nucleophilic.
- **Reaction Progression:** Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
 - **Self-Validation Check:** The acid wash removes excess amine and base. The bicarbonate wash removes any remaining acidic impurities. The brine wash helps to remove residual water from the organic layer. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure **N-Isopropyl 3-nitrobenzenesulfonamide**.

Synthesis Workflow Diagram



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Caption: Step-by-step workflow for the synthesis and purification of **N-Isopropyl 3-nitrobenzenesulfonamide**.

Applications in Research and Drug Development

While specific applications of **N-Isopropyl 3-nitrobenzenesulfonamide** are not widely reported, its structure suggests significant potential as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

As a Synthetic Intermediate

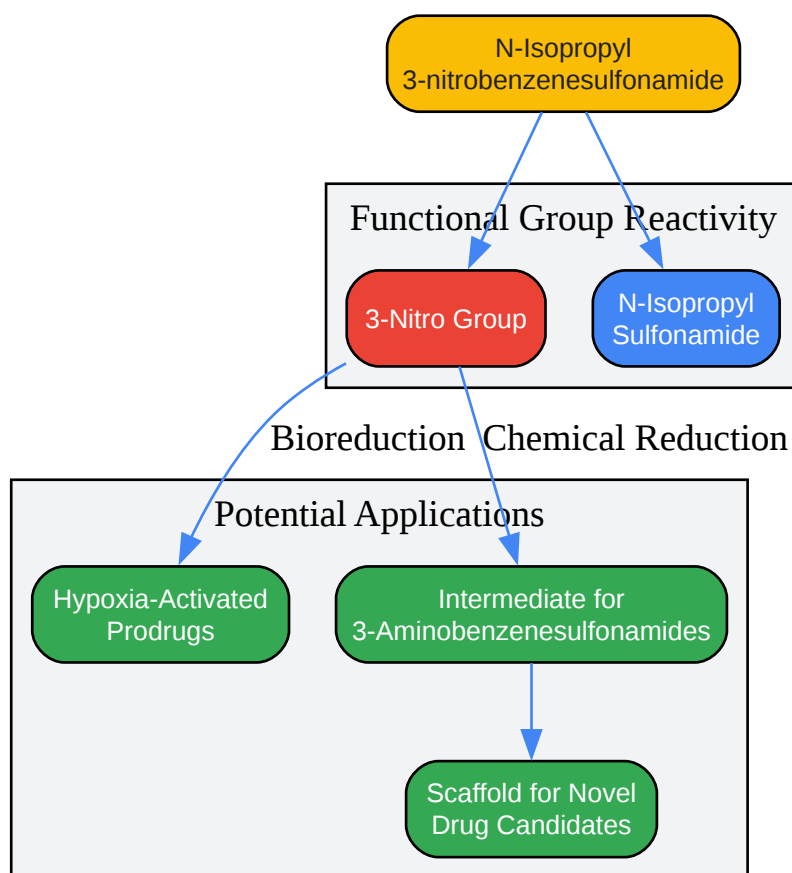
The molecule possesses two key reactive handles:

- **The Nitro Group:** This group can be readily reduced to an aniline. This transformation is fundamental in medicinal chemistry, as the resulting amino group can be further functionalized through acylation, alkylation, or diazotization reactions to build molecular complexity.
- **The Aromatic Ring:** The nitro group is a meta-director and strongly deactivating for electrophilic aromatic substitution. However, the aniline formed upon reduction is a strong ortho-, para-director, enabling further substitutions on the aromatic ring.

Potential in Medicinal Chemistry

- **Scaffold for Biologically Active Molecules:** The 3-aminobenzenesulfonamide core (obtained after nitro reduction) is a common scaffold in medicinal chemistry. The N-isopropyl group can provide desirable steric and lipophilic properties that may influence binding to a biological target.
- **Hypoxia-Activated Prodrugs:** The 3-nitrobenzenesulfonamide moiety has been explored in the design of hypoxia-activated prodrugs.^[15] In the low-oxygen environment of solid tumors, the nitro group can be selectively reduced by cellular reductases to generate cytotoxic species, offering a targeted approach to cancer therapy.^[8]

Logical Relationship of Functional Groups to Application



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Caption: Relationship between the functional groups of the title compound and its potential applications.

Safety and Handling

Detailed safety data for **N-Isopropyl 3-nitrobenzenesulfonamide** is not available. The following recommendations are based on the safety profiles of its precursors and related compounds, such as 3-nitrobenzenesulfonyl chloride and other nitroaromatic sulfonamides.^[16]

- **Personal Protective Equipment (PPE):** Wear standard laboratory PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
- **Handling:** Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
- First Aid Measures:
 - In case of skin contact: Immediately wash with plenty of soap and water.
 - In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
 - If inhaled: Move the person to fresh air and keep comfortable for breathing.
 - If swallowed: Rinse mouth. Do NOT induce vomiting.
 - In all cases of exposure, seek medical attention if symptoms persist.

Conclusion

N-Isopropyl 3-nitrobenzenesulfonamide is a valuable, albeit under-documented, chemical intermediate. Its structure combines the robust and versatile sulfonamide moiety with the reactive nitroaromatic group, positioning it as a useful building block for the synthesis of complex organic molecules. While a lack of specific experimental data necessitates a predictive and comparative approach to its characterization, this guide provides a solid foundation for researchers interested in utilizing this compound. Its potential as a precursor to novel therapeutic agents, particularly in the development of targeted cancer therapies, warrants further investigation. As with all chemical research, appropriate safety precautions and rigorous analytical characterization are paramount when working with this and related compounds.

References

- Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (n.d.). SciELO.
- 4-Hydroxy-N-isopropyl-3-nitrobenzenesulphonamide. (n.d.). PubChem.
- (PDF) Biological activities of sulfonamides. (2018, August 8). ResearchGate.
- Chapter 5. Sulfonamide as an Essential Functional Group in Drug Design. (2010, January). ResearchGate.
- Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (2021, February 12). PMC.

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Springer.
- Sulfonamide (medicine). (n.d.). Wikipedia.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Sami Publishing Company.
- Nitro-Group-Containing Drugs. (2019, March 28). Taipei Medical University.
- Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. (n.d.). MDPI.
- The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025, March 25). SvedbergOpen.
- Recent advances in synthesis of sulfonamides: A review. (2018). CHEMISTRY & BIOLOGY INTERFACE, 8(4), 194-210.
- Supporting information. (n.d.). The Royal Society of Chemistry.
- The Synthesis of Functionalised Sulfonamides. (n.d.). CORE.
- Process for the manufacture of nitro-amino-hydroxy-benzenesulfonic acid amides. (n.d.). Google Patents.
- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. (2018, August 6). ResearchGate.
- Preparation of sulfonamides from N-silylamines. (n.d.). PMC.
- Substituted 3-nitrobenzenesulfonamides useful as adjuncts in radiation therapy. (n.d.). Google Patents.
- Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal.
- Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. (2018, August 6). ResearchGate.
- Substituted 3-nitrobenzenesulfonamides useful as adjuncts in radiation therapy. (n.d.). European Patent Office.

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Sources

- 1. researchgate.net [researchgate.net]
- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 8. mdpi.com [mdpi.com]
- 9. CAS 28860-10-8 | N-isopropyl 3-nitrobenzenesulfonamide - Synblock [synblock.com]
- 10. N-Isopropyl-3-nitrobenzenesulfonamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 11. rsc.org [rsc.org]
- 12. cbijournal.com [cbijournal.com]
- 13. researchgate.net [researchgate.net]
- 14. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. data.epo.org [data.epo.org]
- 16. CAS 121-51-7: 3-Nitrobenzenesulfonyl Chloride | CymitQuimica [cymitquimica.com]
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